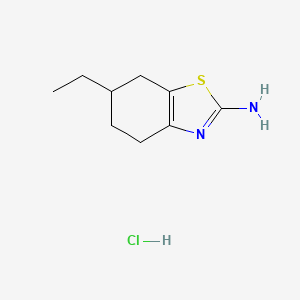![molecular formula C11H15Cl2N3 B1521228 1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride CAS No. 1181457-75-9](/img/structure/B1521228.png)
1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride
Vue d'ensemble
Description
“1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride” is a chemical compound with the molecular weight of 260.17 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13N3.2ClH/c1-9-2-4-10(5-3-9)8-14-11(12)6-7-13-14;;/h2-7H,8,12H2,1H3;2*1H . This indicates the presence of a pyrazole ring attached to a methylphenyl group. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 260.17 .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has shown that pyrazolone derivatives, which include compounds like 1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride, are crucial in the synthesis of various novel compounds. For instance, Jadeja et al. (2007) synthesized a series of novel bidentate pyrazolone-based Schiff base ligands, highlighting the compound's utility in creating complex structures with potential catalytic and material applications Jadeja & Shah, 2007.
Corrosion Inhibition
Pyrazolone derivatives are also explored for their corrosion inhibition properties. Yadav et al. (2016) studied the corrosion inhibition performance of pyranopyrazole derivatives on mild steel in acidic solutions, indicating that such compounds can effectively protect industrial materials from corrosion Yadav, Gope, Kumari, & Yadav, 2016.
Antimicrobial and Anticoccidial Activities
Compounds derived from pyrazolone have been evaluated for their antimicrobial and anticoccidial activities. Georgiadis (1976) synthesized derivatives that showed significant activity against microbial pathogens and coccidia, suggesting potential applications in developing new antimicrobial agents Georgiadis, 1976.
Material Science and Photovoltaic Applications
The structural and electronic properties of pyrazolone derivatives make them suitable for material science applications, including photovoltaics. Tamer et al. (2016) synthesized and characterized a pyrazolone derivative, highlighting its stable molecular structure and potential in nonlinear optical properties, which are crucial for photovoltaic applications Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016.
Drug Discovery and Pharmacological Evaluation
The diverse chemical structure of pyrazolone derivatives allows for their evaluation in drug discovery, particularly as potential anti-cancer and antihyperglycemic agents. Studies have synthesized and evaluated such compounds, revealing promising pharmacological activities and expanding the scope of therapeutic applications Patel, Sharma, Vala, Lagunes, Puerta, Padrón, Rajani, & Patel, 2019.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methyl]pyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9-2-4-10(5-3-9)8-14-11(12)6-7-13-14;;/h2-7H,8,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQVHGVCNRHPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521145.png)
![3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1521147.png)
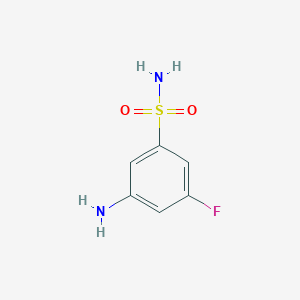
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride](/img/structure/B1521150.png)
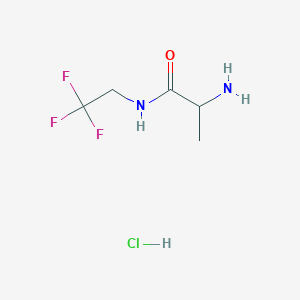
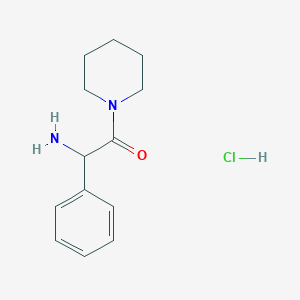
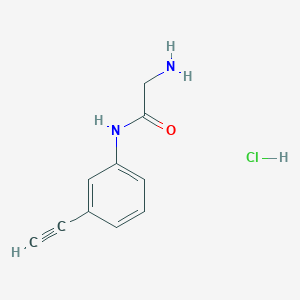
![4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1521161.png)

![1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)
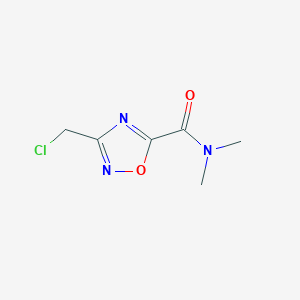

![4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521166.png)
